molecular formula C7H11FO2 B6235168 2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers CAS No. 1780810-66-3

2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers

Cat. No.: B6235168
CAS No.: 1780810-66-3
M. Wt: 146.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers, is a compound with the molecular formula C7H11FO2 and a molecular weight of 146.1594 . This compound is characterized by the presence of a fluoromethyl group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(fluoromethyl)cyclobutyl]acetic acid typically involves the construction of the cyclobutyl ring followed by the introduction of the fluoromethyl group and the acetic acid moiety. One common approach is to start with a cyclobutane derivative and introduce the fluoromethyl group through a halogenation reaction, followed by substitution with a fluoride source. The acetic acid moiety can be introduced through carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[3-(fluoromethyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-[3-(fluoromethyl)cyclobutyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(fluoromethyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity towards these targets, while the cyclobutyl ring provides structural rigidity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the overall activity of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(chloromethyl)cyclobutyl]acetic acid: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    2-[3-(bromomethyl)cyclobutyl]acetic acid: Contains a bromomethyl group, which can have different reactivity and properties compared to the fluoromethyl group.

    2-[3-(methyl)cyclobutyl]acetic acid: Lacks the halogen substituent, resulting in different chemical behavior.

Uniqueness

2-[3-(fluoromethyl)cyclobutyl]acetic acid is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric effects. This can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it valuable in various scientific and industrial applications .

Properties

CAS No.

1780810-66-3

Molecular Formula

C7H11FO2

Molecular Weight

146.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.